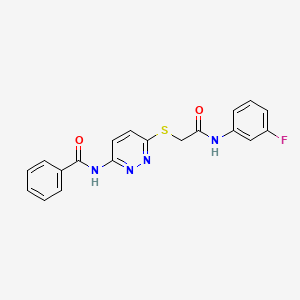

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also known as Compound A, is a potent and selective inhibitor of a specific protein kinase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

The compound has been identified as a potential candidate for the development of positron emission tomography (PET) imaging probes . This application is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease . The dysregulation of tropomyosin receptor kinases (TrkA/B/C) is a hallmark of these diseases, and the compound’s ability to inhibit Trk signaling could be pivotal in understanding and tracking disease progression through PET imaging.

Cancer Therapeutics

Beyond neurodegenerative diseases, TrkA/B/C signaling is also known to drive tumorigenesis and metastatic potential in various cancers . The compound’s inhibitory effect on Trk receptors suggests its utility in cancer research, where it could be used to explore therapeutic avenues for neurogenic and non-neurogenic human cancers .

Anti-Fibrosis Activity

In the realm of fibrotic diseases, pyrimidine derivatives, which are structurally related to the compound, have shown significant anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells, and some have presented better activities than existing drugs. This indicates that our compound could be studied further for its efficacy in treating conditions like liver fibrosis.

Medicinal Chemistry

The compound’s structure, featuring a pyrimidine moiety, is considered a privileged structure in medicinal chemistry . It can be employed in the design of libraries of novel heterocyclic compounds with potential biological activities, opening avenues for the discovery of new drugs with diverse pharmacological profiles.

Pharmacological Activity Profiling

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . The compound could be used as a core structure to synthesize new derivatives and study their activity profiles, which could lead to the development of new pharmacological agents.

Collagen Synthesis Inhibition

In the study of anti-fibrosis activity, compounds similar to the one have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that the compound could be researched for its potential to inhibit collagen synthesis in fibrotic diseases.

Radioligand Development

The compound’s suitability for efficient fluorine-18 labeling makes it a promising candidate for the development of radioligands . These radioligands can be used in PET scans to visualize and quantify physiological functions, which is crucial for both diagnostics and the evaluation of therapeutic responses.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their function . The inhibition of these receptors disrupts their signaling pathways, which can lead to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound affects the signaling pathways associated with the TrkA/B/C receptors . These pathways are involved in a variety of cellular processes, including cell survival, growth, and differentiation . By inhibiting these receptors, the compound can disrupt these processes and potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .

Pharmacokinetics

The compound has been identified as a potential candidate for positron emission tomography (pet) imaging probes , suggesting that it may have favorable physicochemical properties for in vivo applications .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the TrkA/B/C receptors . By inhibiting these receptors, the compound can disrupt the signaling pathways associated with these receptors, leading to changes in cellular processes such as cell growth and differentiation . This can potentially halt the progression of diseases or cancers associated with dysregulated TrkA/B/C signaling .

Propiedades

IUPAC Name |

N-[6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c20-14-7-4-8-15(11-14)21-17(25)12-27-18-10-9-16(23-24-18)22-19(26)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUFVNZCKZEKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)

![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)

![4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2895531.png)

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2895536.png)

![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)